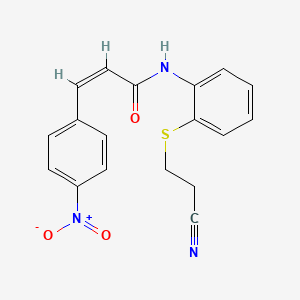

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, commonly known as CETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CETA is a member of the acrylamide family and is a yellow crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The synthesis and characterization of new acrylamide derivatives, including compounds similar to (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, have been explored for their potential as corrosion inhibitors in nitric acid solutions of copper. Research by Ahmed Abu-Rayyan et al. (2022) indicated these compounds' effectiveness in corrosion protection, achieving efficiencies up to 86.1%. The study utilized chemical and electrochemical methods to demonstrate the compounds' roles as mixed-type inhibitors, supported by theoretical computations and experimental findings through density functional theory (DFT) and Monte Carlo simulations.

Antiproliferative Activity

In another study focusing on the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a compound structurally related to this compound, E. Tanış et al. (2019) investigated the compound's antiproliferative activity. The research included in vitro cytotoxicity studies on HeLa cell lines, revealing a half maximal inhibitory concentration value of 1 mM, suggesting low toxicity on cancer cells and potential for biomedical research applications.

Heavy Metal Ion Uptake

Research on poly(methacrylic acid), poly(acrylamide), and poly(3-acrylamidopropyltrimethyl ammonium chloride) hydrogels, as studied by R. Javed et al. (2018), highlighted their ability to absorb and remove heavy metal ions from aqueous media. These hydrogels' potential for converting absorbed metal ions into metal nanoparticles suggests innovative applications in catalyst system generation for environmental remediation.

Nanoparticle Support for Catalysis

The synthesis of ZnO nanoparticles on zeolites for the degradation of 4-nitrophenol, as researched by M. Khatamian et al. (2012), represents another application. This study demonstrated the nanoparticles' catalytic activity under ambient visible light, offering a promising approach for environmental pollutant degradation.

Drug Delivery Systems

The development of thermoresponsive polymers, such as poly(N-isopropyl acrylamide) for drug delivery applications, was explored by A. Convertine et al. (2004). Their research on controlled polymerization processes highlights the potential for creating responsive drug delivery systems that can be precisely modulated.

Eigenschaften

IUPAC Name |

(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c19-12-3-13-25-17-5-2-1-4-16(17)20-18(22)11-8-14-6-9-15(10-7-14)21(23)24/h1-2,4-11H,3,13H2,(H,20,22)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVAHYMRPROTKE-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)

![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)